molecular formula C16H20N2O3 B2841775 N-(2,3-Dimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797643-44-7

N-(2,3-Dimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Cat. No.: B2841775
CAS No.: 1797643-44-7
M. Wt: 288.347
InChI Key: XRSXZXVDMCBJMK-UHFFFAOYSA-N
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Description

N-(2,3-Dimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.347. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Chemical Synthesis and Structure-Activity Relationship: Compounds structurally related to the query molecule have been synthesized and evaluated for their potential in treating cognitive deficits in schizophrenia. For instance, N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide has been identified as a potent agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), showcasing rapid brain penetration and high oral bioavailability in rats (Wishka et al., 2006).
  • Enantiopure Pyrrolizidinone Amino Acid Synthesis: Research into enantiopure compounds related to the query molecule has facilitated the exploration of conformation-activity relationships in biologically active peptides. This has implications for developing more effective therapeutic agents by understanding the molecular structure's impact on biological activity (Dietrich & Lubell, 2003).

Pharmacological Applications

  • Serotonin Receptor Antagonism: Structurally similar compounds have been studied for their potential as serotonin-3 (5-HT3) receptor antagonists. Such compounds are of interest for their potential to alleviate symptoms related to gastrointestinal disorders and chemotherapy-induced nausea (Kato et al., 1995).

Molecular Biology and Biochemistry

  • Antimicrobial Activity: Research on macrocyclic and tricyclopolyazacarboxamide compounds incorporating amino acid and pyridine moieties has demonstrated significant antimicrobial activity. Such studies are critical for developing new antibacterial agents amid rising antibiotic resistance (El-Salam et al., 2012).

Metabolic and Excretory Pathways

  • Metabolism and Disposition Studies: The metabolism and disposition of compounds structurally related to the query molecule have been elucidated in animal models, highlighting the importance of understanding pharmacokinetic profiles for drug development. Such studies are crucial for determining the safety and efficacy of potential therapeutic agents (Shaffer et al., 2006).

Properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-20-14-8-4-7-13(15(14)21-2)17-16(19)18-11-5-3-6-12(18)10-9-11/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSXZXVDMCBJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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